molecular formula C7H5F2N3 B13167660 2-Amino-5-(difluoromethyl)nicotinonitrile

2-Amino-5-(difluoromethyl)nicotinonitrile

Cat. No.: B13167660
M. Wt: 169.13 g/mol
InChI Key: WPFARIYDCWPFKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions are mild, and the procedure is convenient, yielding the desired product efficiently. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Amino-5-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-5-(difluoromethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-5-(difluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

2-amino-5-(difluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H5F2N3/c8-6(9)5-1-4(2-10)7(11)12-3-5/h1,3,6H,(H2,11,12)

InChI Key

WPFARIYDCWPFKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C(F)F

Origin of Product

United States

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